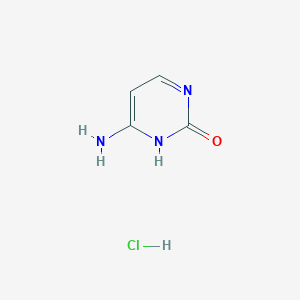

6-Aminopyrimidin-2(1H)-one hydrochloride

Description

Properties

IUPAC Name |

6-amino-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPBQZRBLDZKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784-08-3 | |

| Record name | 2(1H)-Pyrimidinone, 6-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

6-Aminopyrimidin-2(1H)-one hydrochloride chemical structure and properties

This guide serves as a definitive technical monograph on 6-Aminopyrimidin-2(1H)-one Hydrochloride , chemically synonymous with Cytosine Hydrochloride . While standard IUPAC nomenclature typically designates the amino group at position 4 (4-Aminopyrimidin-2(1H)-one), the "6-amino" designation persists in industrial catalogs and legacy databases due to alternative ring numbering conventions and tautomeric considerations.

This document treats the compound as Cytosine Hydrochloride (CAS 6047-01-4 / 6081-19-2) , the protonated chloride salt of the fundamental pyrimidine nucleobase.

Chemical Identity & Structural Dynamics

The structural integrity of 6-aminopyrimidin-2(1H)-one hydrochloride is defined by the pyrimidine ring's aromaticity and its capacity for tautomeric shifts. In the solid state and acidic solution, the compound exists as the N3-protonated cation , stabilized by chloride counterions.

Nomenclature & Identification

| Parameter | Detail |

| Common Name | Cytosine Hydrochloride |

| Systematic Name | 4-Aminopyrimidin-2(1H)-one hydrochloride |

| Synonyms | 6-Aminopyrimidin-2(1H)-one HCl; Cytosinimine HCl |

| CAS Number | 6047-01-4 (General); 6081-19-2 (Monohydrate) |

| Molecular Formula | C |

| Molecular Weight | 147.56 g/mol |

| SMILES (Cation) | [Cl-].Nc1ccnc(=O)[nH]1 (Note: Protonation dynamic) |

Structural Tautomerism & Protonation

A critical error in experimental design is assuming protonation occurs at the exocyclic amino group (-NH

The "6-amino" vs. "4-amino" nomenclature arises from numbering the ring starting at the bottom nitrogen (N1) versus the top nitrogen (N3) in the tautomeric equilibrium.

Figure 1: Mechanism of protonation. The electrophilic attack of H+ targets N3, preserving the aromatic character and allowing resonance stabilization.

Physicochemical Properties[1][2][3][4][5][6][7]

Understanding these constants is vital for buffer preparation and solubility optimization in drug formulation.

| Property | Value | Context/Implication |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |

| Melting Point | >300 °C (Decomposes) | High lattice energy typical of ionic salts. |

| Solubility (Water) | ~50 mg/mL (High) | Dissociates fully; pH of solution will be acidic (~1-2). |

| Solubility (Ethanol) | Sparingly Soluble | Useful for recrystallization (antisolvent). |

| pKa (Protonated) | 4.60 | At pH < 4.6, the molecule is predominantly cationic. |

| UV | 275 nm (0.1 N HCl) | Bathochromic shift observed upon protonation (vs 267 nm neutral). |

| Hygroscopicity | Moderate | Can form hemi- or monohydrates upon exposure to air. |

Synthesis & Manufacturing Protocol

While often purchased, the synthesis of high-purity 6-aminopyrimidin-2(1H)-one hydrochloride for pharmaceutical standards requires a controlled crystallization from the free base.

Industrial Route (Summary)

The free base is typically synthesized via the Biginelli-like condensation or modification thereof:

-

Reactants: Ethyl cyanoacetate + Urea + Triethyl orthoformate.[2]

-

Intermediate: Ethyl 3-ureido-2-cyanoacrylate.[2]

-

Cyclization: Base-catalyzed ring closure to 4-amino-5-ethoxycarbonyl-2-pyrimidinone, followed by decarboxylation.

Laboratory Protocol: High-Purity Salt Formation

This protocol converts technical-grade Cytosine to analytical-grade Hydrochloride salt.

Reagents:

-

Cytosine (Free Base): 10.0 g (90 mmol)

-

Hydrochloric Acid (37%): 10 mL (~120 mmol)

-

Water (Deionized): 20 mL

-

Ethanol (Absolute): 100 mL (Antisolvent)

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g of Cytosine in 20 mL of warm water (50°C).

-

Acidification: Slowly add 10 mL of concentrated HCl dropwise. The suspension will dissolve as the soluble hydrochloride salt forms.

-

Checkpoint: Ensure the solution is clear. If particulates remain, filter while hot.

-

-

Crystallization: Remove heat and allow the solution to cool to room temperature. Slowly add 100 mL of absolute ethanol with vigorous stirring. The polarity shift forces the hydrochloride salt to precipitate.

-

Maturation: Chill the slurry at 4°C for 4 hours to maximize yield.

-

Isolation: Filter the white crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the cake with 2 x 20 mL cold ethanol to remove excess acid.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Figure 2: Purification and salt formation workflow.

Analytical Characterization

To validate the identity and purity of the synthesized compound, compare results against these standards.

Proton NMR ( H-NMR)

Solvent: D

-

H-5 (Doublet):

5.9 - 6.1 ppm. (Upfield due to electron density). -

H-6 (Doublet):

7.6 - 7.9 ppm. (Downfield, adjacent to ring nitrogens). -

Effect of HCl: In DMSO-d

, you will observe a broad singlet at

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion (+).

-

M+H Peak: 112.1 m/z (Corresponds to the protonated free base [M+H]

). -

Note: The chloride ion (35/37 Cl) is not observed in positive mode but can be confirmed by silver nitrate precipitation test.

UV-Vis Spectroscopy

-

Condition: 0.1 M HCl.

- : 275 nm.

-

Absorbance Ratio (250/260): ~0.45 (Characteristic purity index).

Applications in Drug Development

6-Aminopyrimidin-2(1H)-one hydrochloride is a versatile scaffold in medicinal chemistry, primarily serving as the "head group" for nucleoside analogs.

Nucleoside Analog Synthesis

It is the direct precursor for Gemcitabine (anticancer) and Lamivudine (antiviral).

-

Mechanism: The exocyclic amine is often protected (e.g., with benzoyl chloride) to direct glycosylation to the N1 position.

-

Reaction: Silylation (HMDS)

Vorbrüggen coupling with a sugar moiety.

Epigenetic Standards

Used as a reference standard in HPLC/MS quantification of DNA methylation levels (Cytosine vs. 5-Methylcytosine).

Handling & Safety (MSDS Summary)

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at Room Temperature (15-25°C). Keep container tightly closed. Hygroscopic – protect from moisture.

-

Stability: Stable under normal conditions. Incompatible with strong oxidizing agents (e.g., permanganates).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597, Cytosine. Retrieved from [Link]

-

Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil.[3] Nature, 375(6534), 772–774.[3] [Link][3]

-

Sargordan-Arani, M., et al. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation.[4] Islamic Azad University.[4] Retrieved from [Link]

Sources

Technical Guide: Cytosine Free Base vs. Cytosine Hydrochloride Solubility Profile

[1][2]

Executive Summary

This technical guide provides a comparative analysis of Cytosine (Free Base) and its protonated salt form, Cytosine Hydrochloride .[1] For drug development professionals and researchers, understanding the solubility differential between these forms is critical for upstream process development (synthesis intermediates) and downstream formulation (bioavailability).[1]

Key Findings:

-

Cytosine Free Base exhibits limited aqueous solubility (~8 mg/mL) due to a stable crystal lattice and lack of ionization at neutral pH.[1]

-

Cytosine Hydrochloride (or Cytosine in acidic media) demonstrates a >6-fold increase in solubility (>50 mg/mL) driven by the protonation of the N3 nitrogen (pKa ≈ 4.6).[1]

-

Operational Recommendation: For stock solution preparation, in situ salt formation using 0.1N - 0.5N HCl is the preferred protocol over attempting to dissolve the free base in neutral aqueous buffers or organic solvents like Ethanol.[2]

Physicochemical Fundamentals

To control solubility, one must understand the molecular drivers.[2][1] Cytosine is a pyrimidine derivative.[1][3][4][5] Its solubility behavior is governed by the competition between its Crystal Lattice Energy (solid state stability) and Solvation Energy (interaction with the solvent).[1]

Structural Comparison[1][2]

-

Cytosine Free Base (CAS: 71-30-7): Exists primarily in the lactim (4-amino-2-oxo) tautomeric form in the solid state.[6][1] It forms a robust hydrogen-bonded network in its crystal lattice, which resists dissolution in water.[2][6][1][7]

-

Cytosine Hydrochloride: Formed by the protonation of the N3 nitrogen atom. This introduces a positive charge, disrupting the crystal lattice and significantly increasing the hydration energy (solvation) via ion-dipole interactions with water.[1]

The pKa Driver

Cytosine is amphoteric but acts as a weak base.[1][8]

-

pKa₁ (≈ 4.6): Protonation of N3.[1][7] Below pH 4.6, Cytosine exists as a cation (

).[2][1][7] -

pKa₂ (≈ 12.2): Deprotonation of the exocyclic amine/hydroxyl group.[1]

The transition from Free Base to Hydrochloride Salt is a pH-dependent equilibrium:[2][6]

Figure 1: Mechanism of solubility enhancement via N3 protonation.[2][6][1][7]

Solubility Data Comparison

The following data aggregates experimental values from standard pharmaceutical references and certificate of analysis (CoA) benchmarks.

| Solvent System | Cytosine Free Base Solubility (25°C) | Cytosine Hydrochloride (Salt) Solubility (25°C) | Notes |

| Water (Neutral pH) | ~ 8.0 mg/mL [1, 2] | N/A (Dissociates/Buffers pH) | Free base has poor water solubility.[6][1] |

| 0.1N - 0.5N HCl | N/A (Converts to salt) | ≥ 50 mg/mL [3] | In situ salt formation is the most effective solubilization strategy.[6][1] |

| Ethanol | Slightly Soluble (< 1 mg/mL) | Insoluble | Salts generally precipitate in organic non-polar solvents.[1] |

| DMSO | ~ 30 mg/mL [4] | Soluble (Variable) | Free base is moderately soluble; preferred organic stock solvent.[1] |

| PBS (pH 7.4) | ~ 8.0 mg/mL | Reverts to Free Base | Buffering to pH 7.4 forces the salt to deprotonate, precipitating the free base if >8 mg/mL.[1] |

Technical Insight: Do not attempt to prepare high-concentration aqueous stocks (>10 mg/mL) of Cytosine in PBS or water alone.[6][1] The solution will likely remain a suspension or precipitate over time.[1] Acidification is required.

Experimental Protocols

For accurate solubility determination or stock preparation, follow these self-validating workflows.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method to determine the absolute solubility limit.[6][1]

-

Preparation: Weigh excess Cytosine solid (approx. 100 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water or 0.1N HCl).[1]

-

Equilibration: Agitate (shaker/rotator) at 25°C for 24–48 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF membrane (saturated to prevent adsorption).

-

Validation (Critical): Measure the pH of the filtrate. If measuring Free Base solubility, pH should remain near neutral.[2][1] If pH drifts significantly, buffering capacity was exceeded.[2][1]

-

Quantification: Analyze filtrate via HPLC-UV (λ = 267 nm).

Protocol B: High-Concentration Stock Preparation (Practical Application)

Use this method for preparing reagents for cell culture or synthesis.[2][6][1]

Figure 2: Workflow for preparing stable Cytosine stock solutions.

Pharmaceutical Implications[1][2][3][7][9]

Bioavailability & Formulation

In oral drug delivery, the "Common Ion Effect" in the stomach (high [Cl-]) can theoretically suppress the solubility of Hydrochloride salts.[1] However, for a weak base like Cytosine:

-

Gastric Environment (pH 1.2): Cytosine is fully protonated.[1] Solubility is maximal regardless of whether the starting material was free base or salt.[1]

-

Intestinal Environment (pH 6.8 - 7.4): The dissolved Cytosine will deprotonate.[6][1] If the concentration exceeds ~8 mg/mL (the free base solubility), precipitation may occur, potentially limiting absorption (Class II/IV behavior in BCS).[2][1]

Stability

-

Free Base: Chemically stable in solid form.

-

Hydrochloride Salt: Hygroscopic.[2][1] Acidic residues can catalyze deamination (hydrolysis of the amino group) to Uracil over long-term storage in solution.[6][1] Recommendation: Store HCl-solubilized stocks at -20°C and avoid repeated freeze-thaw cycles.

References

Sources

- 1. Cytarabine Hydrochloride | C9H14ClN3O5 | CID 6252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytarabine | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytosine | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. Cytosine =99 71-30-7 [sigmaaldrich.com]

- 5. Cytosine | 71-30-7 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.1 [tud.ttu.ee]

Technical Guide: Role of 6-Aminopyrimidin-2(1H)-one HCl in Pyrimidine Biosynthesis and Drug Development

The following technical guide details the role of 6-Aminopyrimidin-2(1H)-one HCl (chemically synonymous with Cytosine Hydrochloride ) in pyrimidine biosynthesis, salvage pathways, and pharmaceutical applications.

Executive Summary

6-Aminopyrimidin-2(1H)-one Hydrochloride (CAS: 71-30-7 for free base), commonly known as Cytosine HCl , is a fundamental pyrimidine derivative.[1] While often overshadowed by its nucleotide derivatives (CTP, dCTP), the free base plays a critical role as a salvage metabolite and a versatile scaffold in medicinal chemistry.

This guide analyzes its function in two distinct contexts:

-

Biological Systems: As a substrate in the Pyrimidine Salvage Pathway , specifically interacting with cytosine deaminase (in microbes) and transport permeases.

-

Synthetic Chemistry: As the nucleobase precursor for blockbuster nucleoside analogues (e.g., Gemcitabine, 5-Fluorocytosine) used in oncology and infectious disease therapy.

Chemical Identity & Nomenclature

To ensure experimental precision, the structural identity must be clarified. The name "6-Aminopyrimidin-2(1H)-one" is a tautomer-dependent nomenclature for Cytosine .

-

IUPAC Name: 4-Aminopyrimidin-2(1H)-one (Standard numbering).

-

Synonym: 6-Aminopyrimidin-2(1H)-one (Alternative numbering where the protonated nitrogen is designated N1, placing the amino group at C6).[2]

-

Salt Form: The Hydrochloride (HCl) salt is the preferred reagent grade due to enhanced water solubility and stability against oxidation compared to the free base.

Structural Tautomerism

In aqueous solution, the compound exists in equilibrium between the amino-oxo and imino-oxo forms, with the amino-oxo form predominating at physiological pH.

Figure 1: Tautomeric forms of Cytosine and its conversion to the Hydrochloride salt.

Biological Role: Pyrimidine Biosynthesis & Salvage

Cytosine is not a direct intermediate in the de novo biosynthesis of UMP (which proceeds via Orotate). Instead, it enters the pool via the Salvage Pathway .

The Salvage Pathway Mechanism

The biological utility of 6-Aminopyrimidin-2(1H)-one is defined by its ability to be recycled into the nucleotide pool or deaminated for catabolism.

-

Microbial Salvage (Bacteria/Fungi):

-

Cytosine Deaminase (codA): Converts Cytosine → Uracil + NH₃.[3]

-

UPRTase: Converts Uracil → UMP.

-

Significance: This pathway is absent in mammals, making Cytosine Deaminase a high-value target for antimicrobial prodrugs (e.g., 5-Fluorocytosine).

-

-

Mammalian Salvage:

-

Mammals generally lack Cytosine Deaminase.

-

Cytosine is salvaged poorly; the primary salvage substrates are Cytidine and Uridine .

-

However, Cytidine Phosphorylase can reversibly convert Cytosine + Ribose-1-P ⇌ Cytidine + Pi, though the equilibrium favors nucleoside cleavage.

-

Figure 2: Pyrimidine Salvage Pathway highlighting the critical Cytosine Deaminase node utilized in drug development.

Synthetic Applications in Drug Development

6-Aminopyrimidin-2(1H)-one HCl serves as the starting material for synthesizing nucleoside analogues.[2] The "Vorbrüggen coupling" reaction is the industry standard for attaching the pyrimidine base to a modified sugar.

Case Study: Synthesis of Gemcitabine

Gemcitabine (2',2'-difluorodeoxycytidine) is a chemotherapy agent synthesized directly from Cytosine.[4]

Experimental Protocol: Silyl-Hilbert-Johnson Reaction

Objective: Coupling Cytosine to a fluorinated carbohydrate.

-

Silylation (Activation of Base):

-

Reagents: Cytosine HCl, Hexamethyldisilazane (HMDS), catalytic Ammonium Sulfate.

-

Procedure: Reflux Cytosine HCl in excess HMDS until the solution becomes clear. This produces Bis(trimethylsilyl)cytosine , making the base soluble in organic solvents and activating the N1 position.

-

Mechanism:[2][5][6] The TMS groups protect the exocyclic amine and the oxygen, driving regioselectivity to N1.

-

-

Glycosylation (Coupling):

-

Reagents: Silylated Cytosine, 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-di-O-benzoyl-1-methanesulfonate, TMSOTf (catalyst).

-

Solvent: 1,2-Dichloroethane or Acetonitrile.

-

Conditions: Reflux under inert atmosphere (N₂).

-

Outcome: Formation of the protected nucleoside. The

-anomer is desired; solvent choice influences the

-

-

Deprotection:

-

Reagents: Methanolic Ammonia.

-

Action: Removes benzoyl protecting groups from the sugar moiety, yielding Gemcitabine.

-

Analytical Protocol: Cytosine Deaminase Activity Assay

This assay is essential for researchers developing suicide gene therapies (CD/5-FC) or studying antimicrobial resistance. It measures the conversion of Cytosine to Uracil.[1][7][8]

Principle: Cytosine absorbs UV light maximally at 286 nm (at pH 7), while Uracil absorbs significantly less at this wavelength. The rate of decrease in absorbance at 286 nm is directly proportional to enzyme activity.

Materials

-

Substrate Stock: 10 mM 6-Aminopyrimidin-2(1H)-one HCl in Tris-HCl buffer.

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme: Purified Cytosine Deaminase (e.g., from E. coli or S. cerevisiae).

-

Equipment: UV-Vis Spectrophotometer (quartz cuvettes).

Step-by-Step Methodology

-

Blank Preparation: Add 900 µL Buffer + 100 µL Substrate Stock to a cuvette. Zero the spectrophotometer at 286 nm.

-

Reaction Initiation:

-

Kinetic Measurement:

-

Immediately transfer to cuvette.

-

Record Absorbance (A₂₈₆) every 10 seconds for 5 minutes.

-

-

Calculation:

-

Calculate

from the linear portion of the curve. -

Use the differential extinction coefficient (

) to determine

-

Validation Check:

-

If the absorbance does not decrease, ensure the enzyme is active and the pH is strictly maintained (deaminases are pH sensitive).

-

Control: Run the assay with 5-Fluorocytosine (5-FC) to confirm substrate specificity if characterizing a novel deaminase.

References

-

Chemical Identity & Properties

-

Synthesis of Nucleoside Analogues

-

Enzymatic Assays & Biological Role

Sources

- 1. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. Gemcitabine - Wikipedia [en.wikipedia.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of deaminated cytosine adducts in DNA using a novel hybrid thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kitless adenosine deaminase activity assay [protocols.io]

- 10. Cytosine | 71-30-7 [chemicalbook.com]

- 11. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Solubilization Strategies for 6-Aminopyrimidin-2(1H)-one Hydrochloride

[1][2][3]

Executive Summary & Molecule Identification

Subject: 6-Aminopyrimidin-2(1H)-one Hydrochloride Common Synonyms: Cytosine Hydrochloride, 4-Amino-2-hydroxypyrimidine HCl.[1][2][3] CAS Registry Number (Free Base): 71-30-7[1][2][3]

The Core Challenge: This molecule presents a dual solubility barrier:

-

High Polarity: The pyrimidine ring contains multiple hydrogen bond donors/acceptors (amine, amide/lactam).[3]

-

Ionic Lattice: As a hydrochloride salt, the crystal lattice energy is significantly increased compared to the free base, rendering it insoluble in standard organic solvents like Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF).[3]

This guide provides three validated workflows to overcome these barriers, ranging from simple solvent switching to advanced chemical modification.[2][3]

Decision Matrix: Selecting the Right Method

Before proceeding, identify your downstream application to select the appropriate solubilization strategy.[3]

Figure 1: Strategic Decision Tree for solubilizing pyrimidine salts based on experimental requirements.

Detailed Protocols

Method A: Transient Silylation (The "Gold Standard" for Synthesis)

Best For: Reactions requiring anhydrous, non-polar solvents (DCM, Chloroform, Toluene).[3] Mechanism: Silylation masks the polar N-H and O-H protons with lipophilic Trimethylsilyl (TMS) groups.[3] This breaks the crystal lattice and makes the molecule soluble in organic media.[3] The TMS groups are easily removed later with mild acid or fluoride.[3]

Reagents:

-

BSA: N,O-Bis(trimethylsilyl)acetamide (Preferred; rapid, no byproducts requiring filtration).[2][3]

-

HMDS: Hexamethyldisilazane (Cheaper, requires catalytic acid).[2][3]

Protocol (BSA Method):

-

Suspend: Place 1.0 equivalent of 6-Aminopyrimidin-2(1H)-one HCl in dry Dichloromethane (DCM) or Acetonitrile (MeCN). The solid will not dissolve yet.[3]

-

Add Base: Add 1.1 equivalents of Triethylamine (TEA) or DIPEA.[2][3] This neutralizes the HCl.[3]

-

Add Silylating Agent: Add 2.5 - 3.0 equivalents of BSA.

-

Heat: Reflux the mixture (approx. 40°C for DCM, 80°C for MeCN) for 1-2 hours.

-

Observation: The solution should turn clear and homogeneous as the "silylated cytosine" forms.

-

Proceed: Use this solution directly for your subsequent reaction (e.g., acylation, Vorbrüggen coupling).[2][3]

Expert Insight: If using HMDS, you must add a catalytic amount of Ammonium Sulfate [(NH4)2SO4] and reflux in Toluene until ammonia gas evolution ceases.[3]

Method B: Phase Transfer Catalysis (PTC)

Best For: Alkylation reactions where you want to keep the salt in a solid or aqueous phase while reacting with an electrophile in an organic phase.[3]

Mechanism: A quaternary ammonium salt acts as a "shuttle," pairing with the deprotonated pyrimidine anion and dragging it into the organic layer.[3]

Protocol:

-

Solvent System: Use a biphasic mixture (e.g., DCM/Water or Toluene/50% NaOH).[2][3]

-

Catalyst: Add 5-10 mol% of Tetrabutylammonium Iodide (TBAI) or Aliquat 336 .[1][2][3]

-

Process: The catalyst will facilitate the transfer of the pyrimidinyl anion into the organic phase to react with alkyl halides.[3]

Method C: Polar Aprotic Solvents (Dissolution Only)

Best For: Analytical standards, biological screening, or simple homogeneous reactions.[2][3]

Solubility Data Table:

| Solvent | Solubility Rating | Additives Required? | Notes |

| Water | High | None | pH dependent.[1][2][3] |

| DMSO | Moderate to High | None | Heating (40°C) often required for HCl salt.[2][3] |

| DMF | Moderate | None | Grade matters; use anhydrous to prevent hydrolysis.[1][3] |

| Methanol | Low | TEA/DIPEA | Solubility improves significantly if HCl is neutralized.[1][3] |

| DCM/Hexane | Negligible | MUST use Method A | Direct dissolution is impossible.[1][3] |

Troubleshooting & FAQs

Q1: I tried adding Triethylamine (TEA) to DCM to "free-base" the salt, but it's still a suspension. Why? A: While TEA removes the HCl, the resulting "free base" (Cytosine) is still extremely polar and has a high crystal lattice energy.[3] It will not dissolve in DCM on its own.[1][2][3] You must either switch solvents (to MeOH/DMSO) or use Method A (Silylation) to make the free base lipophilic.[2][3]

Q2: Can I use this molecule in a Vorbrüggen coupling reaction?

A: Yes, but you must silylate it first.[2][3] The standard protocol is: Suspend in MeCN

Q3: My solution in DMSO turned yellow/brown. Is it degraded? A: Aminopyrimidines are susceptible to oxidation over time in DMSO, especially if heated.[3] A slight yellowing is common and often acceptable, but dark brown indicates significant decomposition.[3] Always prepare fresh stocks or store at -20°C under argon.

Q4: How do I remove the TMS groups after using Method A? A: TMS groups are very labile. A simple aqueous workup (adding water or dilute HCl/MeOH) during the extraction phase will hydrolyze the TMS groups, returning the molecule to its native structure (or the modified product structure).[3]

Visualizing the Silylation Mechanism

Understanding why silylation works is key to troubleshooting.[3] The TMS groups replace the "sticky" protons that cause insolubility.[3]

Figure 2: Transformation of the polar hydrogen-bonding network into a lipophilic silylated species.

References

-

ChemicalBook. (2023).[1][2][3] Cytosine (CAS 71-30-7) Physical Properties and Solubility Data.[1][2][3] Retrieved from [1][2][3]

-

National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 597, Cytosine.[2][3] Retrieved from [1][2][3]

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[2][3] Handbook of Nucleoside Synthesis.[1][3] John Wiley & Sons.[1][2][3] (Standard reference for silylation protocols in nucleoside chemistry).

-

Starks, C. M. (1971).[2][3] Phase-transfer catalysis.[1][2][3][4][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1][2][3] Journal of the American Chemical Society.[3] (Foundational text for PTC methods).

Technical Support Center: Optimizing Yield in the Chlorination of 6-Aminopyrimidin-2(1H)-one Hydrochloride

Welcome to the technical support center for the synthesis of 2-amino-6-chloropyrimidine via the chlorination of 6-Aminopyrimidin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately optimize for a higher yield of the desired product. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Chemistry at Play

The chlorination of 6-Aminopyrimidin-2(1H)-one hydrochloride is a critical transformation in the synthesis of various pharmaceutical intermediates. The reaction typically employs phosphorus oxychloride (POCl₃) to replace the hydroxyl group of the pyrimidinone tautomer with a chlorine atom. However, the presence of a reactive amino group and the hydrochloride salt form of the starting material introduce specific challenges that can impact reaction efficiency and product purity.

The underlying mechanism involves the activation of the pyrimidinone's carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The amino group can potentially undergo side reactions, and the overall reaction equilibrium and rate are sensitive to conditions such as temperature, reagent stoichiometry, and the presence of acid scavengers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chlorinating agent for this transformation?

A1: Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for converting hydroxypyrimidines to their corresponding chloropyrimidines.[1] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used to enhance reactivity, particularly if the quality of the POCl₃ is questionable.[1][2]

Q2: Why is my starting material not dissolving in the reaction mixture?

A2: 6-Aminopyrimidin-2(1H)-one hydrochloride has limited solubility in neat POCl₃ or common organic solvents. The hydrochloride salt form can further decrease solubility in non-polar environments. Gentle heating and stirring can aid dissolution. In some protocols, a co-solvent may be used, but care must be taken to ensure it is anhydrous and compatible with the reaction conditions.

Q3: Is it necessary to use a base in this reaction?

A3: Yes, the addition of a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often beneficial.[3][4] These bases act as acid scavengers, neutralizing the HCl generated during the reaction. This can prevent unwanted side reactions and potentially improve the reaction rate and yield.

Q4: What are the main byproducts I should be aware of?

A4: The primary byproducts can include:

-

Dichlorinated pyrimidines: If the amino group is also chlorinated.

-

Phosphorylated intermediates: If the reaction does not go to completion.

-

Vilsmeier-Haack type adducts: If a solvent like dimethylformamide (DMF) is used, it can react with POCl₃ to form a Vilsmeier reagent, which can then react with the pyrimidine ring.[5][6][7][8][9]

-

Unreacted starting material: Due to incomplete reaction.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting material, product, and any major byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the chlorination of 6-Aminopyrimidin-2(1H)-one hydrochloride, their probable causes, and actionable solutions.

Problem 1: Low or No Yield of 2-Amino-6-chloropyrimidine

| Potential Cause | Explanation | Suggested Solution |

| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, low temperature, or inadequate mixing. | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. A typical range is 80-110°C. - Ensure Efficient Stirring: Vigorous stirring is crucial, especially if the starting material is not fully dissolved. |

| Inactive Reagents | POCl₃ is sensitive to moisture and can decompose over time, losing its reactivity. | - Use Fresh or Distilled POCl₃: Ensure the POCl₃ is of high quality and has been stored under anhydrous conditions. - Consider PCl₅ Addition: Adding a small amount of PCl₅ can sometimes reactivate older POCl₃.[2] |

| Presence of Moisture | Water reacts exothermically with POCl₃, consuming the reagent and hindering the desired reaction. | - Dry Glassware and Reagents: Thoroughly dry all glassware in an oven before use. Ensure all solvents and reagents are anhydrous. - Run Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent moisture from entering the system. |

| Incorrect Stoichiometry | An insufficient amount of POCl₃ will lead to incomplete conversion of the starting material. | - Use an Excess of POCl₃: It is common practice to use POCl₃ in excess, often as the solvent for the reaction. A molar ratio of 3-8 equivalents of POCl₃ to the substrate is a good starting point.[4] |

Problem 2: Formation of Significant Byproducts

| Potential Cause | Explanation | Suggested Solution |

| Over-chlorination | The amino group can be susceptible to chlorination, leading to the formation of dichlorinated species. | - Control Reaction Temperature: Lowering the reaction temperature may improve selectivity for the desired monochlorinated product. - Optimize Reagent Stoichiometry: Avoid a large excess of the chlorinating agent. |

| Vilsmeier-Haack Reaction | If DMF is used as a solvent or additive, it can form a reactive Vilsmeier reagent with POCl₃, leading to formylation or other side reactions on the pyrimidine ring.[5][6][7][8][9] | - Avoid DMF: If possible, use an alternative solvent or run the reaction in neat POCl₃. - Control Temperature: Vilsmeier-Haack reactions are often more prevalent at higher temperatures. |

| Degradation | At excessively high temperatures or with prolonged reaction times, the starting material or product may degrade. | - Optimize Reaction Conditions: Carefully control the temperature and reaction time. Stop the reaction as soon as the starting material is consumed. |

Problem 3: Difficulties in Product Isolation and Purification

| Potential Cause | Explanation | Suggested Solution |

| Hydrolysis During Workup | The chlorinated product can be sensitive to hydrolysis, reverting to the starting material or other hydroxy-containing byproducts upon contact with water. | - Quench with Ice: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to rapidly cool and dilute the mixture. - Neutralize with Base: Immediately neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. |

| Co-precipitation with Salts | During neutralization, inorganic salts will precipitate along with the crude product, making filtration and subsequent purification challenging. | - Thorough Washing: Wash the crude product thoroughly with cold water to remove inorganic salts. - Extraction: After neutralization, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. |

| Poor Crystallization | The crude product may be an oil or an amorphous solid that is difficult to crystallize. | - Solvent Screening for Recrystallization: Experiment with different solvent systems to find one that provides good quality crystals. Common choices include ethanol, isopropanol, or mixtures with water. - Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane). |

Experimental Protocols

Protocol 1: General Procedure for Chlorination with POCl₃

Materials:

-

6-Aminopyrimidin-2(1H)-one hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-Aminopyrimidin-2(1H)-one hydrochloride (1.0 eq).

-

In a well-ventilated fume hood, carefully add phosphorus oxychloride (5.0 - 10.0 eq).

-

With stirring, slowly add diisopropylethylamine (2.0 - 3.0 eq).

-

Heat the reaction mixture to 90-100°C and maintain for 2-4 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Neutralize the mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow and Key Relationships

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common issues in the chlorination of 6-Aminopyrimidin-2(1H)-one hydrochloride.

Reaction Parameter Interdependencies

Caption: Interdependencies of key reaction parameters influencing yield and purity.

References

-

Organic Syntheses. 2-chloropyrimidine. Available from: [Link]

- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.

-

Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka. Available from: [Link]

-

PMC. Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

- Google Patents. CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

PubMed. Practical and Selective sp3 C-H Bond Chlorination via Aminium Radicals. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

-

Reddit. Role of POCl3 and pyridine. Available from: [Link]

-

Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. Available from: [Link]

-

ResearchGate. Chlorine Production by HCl Oxidation in a Molten Chloride Salt Catalyst. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

- Google Patents. US6455696B2 - Process for preparing 2,6-dichloropurine.

-

Hydro Instruments. Basic Chemistry of Chlorination. Available from: [Link]

-

ResearchGate. (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available from: [Link]

-

ChemRxiv. Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Available from: [Link]

-

Fordham Research Commons. Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines. Available from: [Link]

-

Common Organic Chemistry. POCl3 Mechanism for Activated Chlorine Formation. Available from: [Link]

-

MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

-

Quora. What happens when people mix chlorine and hydrochloric acid?. Available from: [Link]

-

PubMed. Protecting Groups in Peptide Synthesis. Available from: [Link]

-

Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Available from: [Link]

- Google Patents. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. Available from: [Link]

-

YouTube. Selectivity in Chlorination | Free Radical Reactions | Chemistry | Khan Academy. Available from: [Link]

-

PMC. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]

-

ResearchGate. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Available from: [Link]

-

ResearchGate. Amino Acid-Protecting Groups. Available from: [Link]

-

Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka. Available from: [Link]

-

Wikipedia. 2,6-Dichloropyridine. Available from: [Link]

-

MDPI. N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Available from: [Link]

-

Wikipedia. Hydrochloric acid. Available from: [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubMed. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Available from: [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

-

MDPI. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Available from: [Link]

-

Encyclopedia.pub. Chlorine in an Organic Molecule. Available from: [Link]

-

PubMed. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Available from: [Link]

-

Chemistry LibreTexts. 18.2: Reactions of Amino Acids. Available from: [Link]

-

PubMed. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Validation & Comparative

Navigating the Vibrational Landscape: A Comparative Guide to the FTIR Spectral Bands of 6-Aminopyrimidin-2(1H)-one and its Hydrochloride Salt

For researchers, scientists, and drug development professionals working with pyrimidine derivatives, a precise understanding of their molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method for probing the vibrational modes of a molecule, providing a unique fingerprint that can elucidate structural features, identify functional groups, and monitor chemical transformations. This guide provides an in-depth analysis and comparison of the FTIR spectral assignments for 6-aminopyrimidin-2(1H)-one, also known as cytosine, and its hydrochloride salt. Understanding the spectral shifts induced by protonation is critical for characterization, quality control, and stability studies of active pharmaceutical ingredients (APIs).

The Significance of Vibrational Spectroscopy for Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental building blocks in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] The pyrimidine ring's vibrational modes, along with those of its substituents, give rise to a complex and informative FTIR spectrum. The positions, intensities, and shapes of the absorption bands are highly sensitive to the molecule's chemical environment, including factors like hydrogen bonding, tautomeric forms, and, crucially, protonation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of spectral data, a standardized experimental protocol is essential. The following describes a typical procedure for acquiring the FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.

Step-by-Step Methodology for FTIR-ATR Analysis

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Record a background spectrum. This will measure the absorbance of the crystal and the surrounding atmosphere, which will be subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Place a small amount of the powdered sample (a few milligrams) onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Caption: Workflow for FTIR-ATR Data Acquisition.

Comparative Spectral Analysis: 6-Aminopyrimidin-2(1H)-one vs. its Hydrochloride Salt

The protonation of 6-aminopyrimidin-2(1H)-one to form the hydrochloride salt induces significant changes in its electronic structure, which are directly reflected in the FTIR spectrum. The primary sites of protonation are the ring nitrogen atoms and the exocyclic amino group. This comparison will dissect the expected spectral features of both the free base and its hydrochloride salt.

Caption: Protonation of 6-Aminopyrimidin-2(1H)-one.

High-Frequency Region (4000-2500 cm⁻¹): N-H and O-H Stretching Vibrations

For 6-aminopyrimidin-2(1H)-one (Cytosine) , this region is dominated by the stretching vibrations of the amino (NH₂) and ring amine (N-H) groups.[1]

-

~3300-3500 cm⁻¹: Asymmetric and symmetric stretching vibrations of the primary amino group (νₐₛ NH₂ and νₛ NH₂). These bands are typically sharp.

-

~3100-3200 cm⁻¹: Stretching vibration of the N-H bond within the pyrimidine ring (ν N-H). This band is often broader due to hydrogen bonding.

Upon formation of the hydrochloride salt , these features are expected to change significantly:

-

Broad, complex absorption between ~2500-3200 cm⁻¹: The protonation of a ring nitrogen or the amino group leads to the formation of an ammonium-like species (>NH₂⁺ or -NH₃⁺). The stretching vibrations of these charged groups appear as very broad and often complex bands due to strong hydrogen bonding with the chloride counter-ion.[3] The distinct, sharp NH₂ stretching bands of the free base are expected to disappear or be replaced by this broad feature.[3]

Mid-Frequency Region (1800-1500 cm⁻¹): Carbonyl and Ring Stretching Vibrations

This "double bond" region is highly diagnostic for pyrimidine derivatives.

For 6-aminopyrimidin-2(1H)-one (Cytosine) :

-

~1650-1700 cm⁻¹: A strong band attributed to the C=O stretching vibration (ν C=O) of the keto group at the C2 position.[1]

-

~1600-1650 cm⁻¹: NH₂ scissoring or deformation vibration (δ NH₂).

-

~1550-1650 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.[4][5]

For the hydrochloride salt :

-

Shift in ν C=O: The C=O stretching frequency is sensitive to changes in the electronic structure of the ring. Protonation of a ring nitrogen can lead to a slight shift in the position of this band, potentially to a higher or lower wavenumber, depending on the extent of resonance and inductive effects.

-

Changes in Ring Vibrations: The protonation of a ring nitrogen will significantly alter the bond orders within the pyrimidine ring, leading to shifts in the C=C and C=N stretching frequencies. New bands may also appear in this region.

-

Disappearance or Shift of δ NH₂: If the exocyclic amino group is protonated, the NH₂ scissoring mode will be replaced by the deformation modes of the resulting -NH₃⁺ group, which occur at different frequencies.

Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of bands arising from C-N stretching, C-H bending, and ring deformation modes. While individual assignments can be challenging, the overall pattern is unique to the molecule.

For 6-aminopyrimidin-2(1H)-one (Cytosine) :

-

~1200-1350 cm⁻¹: C-N stretching vibrations (ν C-N).[1]

-

Below 1000 cm⁻¹: Out-of-plane bending and ring deformation modes.

For the hydrochloride salt :

-

The entire fingerprint region is expected to show significant differences compared to the free base due to the changes in bond polarities and molecular symmetry upon protonation. Shifts in C-N stretching and various bending modes will be apparent.

Summary of Expected FTIR Band Assignments

| Vibrational Mode | 6-Aminopyrimidin-2(1H)-one (Cytosine) (cm⁻¹) | Expected for 6-Aminopyrimidin-2(1H)-one HCl (cm⁻¹) | Comments on the Shift |

| N-H Stretching (Amine) | ~3300-3500 | Broad absorption ~2500-3200 | Disappearance of sharp NH₂ bands and appearance of broad >NH₂⁺/ -NH₃⁺ stretching due to protonation and strong H-bonding.[3] |

| N-H Stretching (Ring) | ~3100-3200 | Obscured by broad ammonium bands | The ring N-H stretch will likely be part of the broad absorption feature. |

| C=O Stretching | ~1650-1700[1] | Shifted from free base | The position will change due to electronic redistribution in the protonated ring. |

| NH₂ Scissoring | ~1600-1650 | Shifted or absent | This mode is sensitive to the protonation state of the amino group. |

| C=C and C=N Ring Stretching | ~1550-1650 | Shifted | Protonation alters the ring's electronic structure, causing shifts in these bands.[4][5] |

| C-N Stretching | ~1200-1350[1] | Shifted | Changes in bond polarity upon protonation will affect this vibration. |

| Ring Deformations | < 1000 | Significant changes | The overall pattern in the fingerprint region will be distinct from the free base. |

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of 6-aminopyrimidin-2(1H)-one and its hydrochloride salt. The key spectral differences arise from the protonation of the molecule, which leads to the disappearance of the sharp N-H stretching bands of the primary amine and the appearance of a broad, complex absorption band characteristic of an ammonium salt. Furthermore, significant shifts are expected in the carbonyl and ring stretching regions, as well as in the fingerprint region. By carefully comparing the spectra of the free base and its salt, researchers can confirm the identity and purity of their compounds, providing critical data for drug development and quality assurance.

References

- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved February 12, 2026.

- Vertex AI Search. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved February 12, 2026.

- Vertex AI Search. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. Retrieved February 12, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - MDPI. Retrieved February 12, 2026.

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Characterization Guide: Mass Spectrometry of Cytosine Hydrochloride

Executive Summary & Product Identity

Cytosine Hydrochloride (Cytosine HCl) is the hydrochloride salt form of the pyrimidine nucleobase cytosine. In drug development and genomic research, it serves as a critical reference standard for validating analytical methods, particularly in epigenetic sequencing and nucleoside analog development.

While the free base (Cytosine) is the biologically active moiety, the Hydrochloride salt is frequently preferred in analytical chemistry due to its superior aqueous solubility and enhanced ionization efficiency in positive-mode Electrospray Ionization (ESI).

Core Identity Matrix

| Feature | Specification |

| Chemical Formula | |

| Molecular Weight | 147.56 g/mol (Salt) / 111.10 g/mol (Free Base) |

| Monoisotopic Mass | 111.0433 Da (Cation |

| Primary Ion (ESI+) | m/z 112 ( |

| CAS Number | 608-34-4 |

Mechanistic Deep Dive: Fragmentation Pathways

To accurately identify Cytosine HCl, researchers must understand that the salt dissociates in the liquid phase. The mass spectrometer detects the protonated cytosine cation.[1] The fragmentation pattern is governed by the stability of the pyrimidine ring and the lability of the exocyclic amine.

The Fragmentation Tree (ESI-MS/MS)

The collision-induced dissociation (CID) of the protonated parent ion (m/z 112) follows two distinct pathways driven by charge localization on the ring nitrogens.

-

Deamination Pathway (Neutral Loss of

): The exocyclic amine group at position 4 is labile. Proton transfer facilitates the elimination of ammonia ( -

Retro-Diels-Alder (RDA) Pathway (Loss of

): This is the diagnostic "fingerprint" of pyrimidines. The ring undergoes cleavage at the N1-C2 and N3-C4 bonds, expelling Isocyanic acid (

Visualization of Signaling Pathways

The following diagram illustrates the logical flow of fragmentation from the parent salt to diagnostic ions.

Caption: Logical flow of Cytosine HCl dissociation and subsequent MS/MS fragmentation pathways.

Comparative Analysis: Performance & Alternatives

This section compares Cytosine HCl against its primary alternatives: the Free Base form and the epigenetic variant 5-Methylcytosine.

Comparison 1: Cytosine HCl vs. Cytosine Free Base

The Analytical Challenge: Researchers often struggle with the poor solubility of Cytosine Free Base in pure water, leading to needle clogging or inconsistent signal in LC-MS.

| Feature | Cytosine Hydrochloride (Salt) | Cytosine (Free Base) |

| Solubility (Water) | High (>100 mg/mL) | Moderate/Low (~8 mg/mL) |

| ESI Signal Stability | Excellent. The HCl provides a built-in proton source, often removing the need for added formic acid in the mobile phase. | Variable. Requires acidic mobile phase modification (0.1% Formic Acid) to achieve comparable ionization efficiency.[2] |

| Mass Spectrum | Identical | Identical |

| Recommendation | Preferred for LC-MS standards due to ease of handling and solubility. | Preferred only when chloride ions interfere with specific downstream chemistry. |

Comparison 2: Cytosine vs. 5-Methylcytosine (5-mC)

The Analytical Challenge: Distinguishing epigenetic modifications. 5-mC is a common "fifth base" that must be differentiated from unmodified Cytosine.

| Analyte | Parent Ion [M+H]+ | Key Fragment 1 | Key Fragment 2 | Mechanism |

| Cytosine | 112 | 95 (- | 69 (- | Standard RDA |

| 5-Methylcytosine | 126 (+14 Da) | 109 (- | 83 (- | Methyl group shifts all ring fragments by +14 Da. |

Insight: The fragmentation pattern (loss of 17, loss of 43) remains kinetically similar, but the mass shift is absolute. This allows for robust differentiation even in low-resolution instruments (Triple Quadrupole).

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this protocol. This workflow is designed to minimize "salt suppression" from the HCl counter-ion while maximizing the protonated signal.

Reagents

-

Analyte: Cytosine Hydrochloride (High Purity >99%).

-

Solvent A: LC-MS Grade Water.

-

Solvent B: LC-MS Grade Methanol or Acetonitrile.

Step-by-Step Methodology

-

Stock Preparation (Self-Validating Step):

-

Dissolve 1 mg Cytosine HCl in 1 mL Water (not organic solvent initially, to ensure complete salt dissociation).

-

Validation: Solution must be crystal-clear. If cloudy, sonicate for 30s.

-

-

Working Solution:

-

Dilute Stock 1:100 into 50:50 Water:Methanol .

-

Why: Methanol lowers surface tension, aiding droplet fission in ESI. The water maintains solubility.

-

Note: Do not add Formic Acid initially. The HCl salt already acidifies the solution sufficiently for positive mode.

-

-

Instrument Parameters (Direct Infusion):

-

Data Acquisition:

-

Full Scan: m/z 50 - 200.

-

MS/MS (CID): Select m/z 112. Apply Collision Energy (CE) ramp: 10 -> 30 eV.

-

Workflow Diagram

Caption: Optimized sample preparation and injection workflow for Cytosine HCl analysis.

Reference Data: Mass Spectrum Table

Use this table to validate your experimental results.

| m/z (Experimental) | Ion Identity | Formula (Ion) | Relative Abundance (Approx) | Origin/Mechanism |

| 112.05 | Parent Ion | 100% (Base Peak) | Protonation of Cytosine | |

| 95.02 | Fragment | 40 - 60% | Loss of | |

| 69.04 | Fragment | 20 - 40% | Loss of | |

| 43.02 | Fragment | 10 - 20% | Ring degradation | |

| 111.04 | Radical Cation (EI Only) | N/A (EI specific) | Electron Impact Molecular Ion |

Note on EI vs. ESI: In Electron Impact (EI) ionization (70 eV), the molecular ion is m/z 111. However, Cytosine HCl is non-volatile and requires derivatization or direct probe heating for EI. ESI is the standard for the salt form.

References

-

NIST Chemistry WebBook. Cytosine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

-

MassBank of North America. Cytosine Mass Spectra (ESI-MS/MS). MassBank Record: PR100063. Available at: [Link]

-

Human Metabolome Database (HMDB). Metabocard for Cytosine (HMDB0000630). Available at: [Link]

-

PubChem. Cytosine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why Is the Protonated Molecular Ion Observed as [M+H]⁺ in ESI Mass Spectra? | MtoZ Biolabs [mtoz-biolabs.com]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Aminopyrimidin-2(1H)-one Hydrochloride

As a Senior Application Scientist, the commitment to safety and environmental stewardship is paramount in every aspect of laboratory work, extending beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Aminopyrimidin-2(1H)-one hydrochloride (also known as Cytosine hydrochloride), a common reagent in drug development and proteomics research[1]. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental protection of personnel and the environment.

This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory standards. We will move from hazard identification to procedural implementation, explaining the scientific reasoning behind each step to foster a culture of safety and deep understanding within your team.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing it safely. 6-Aminopyrimidin-2(1H)-one hydrochloride is classified as a hazardous substance. Its disposal requires a higher level of care than benign laboratory reagents.

The primary hazards are associated with its irritant properties. The Globally Harmonized System (GHS) classifications, derived from safety data sheets (SDS), provide a clear picture of the risks involved.

Table 1: Hazard Profile of 6-Aminopyrimidin-2(1H)-one Hydrochloride

| Hazard Classification | GHS Hazard Statement | Description of Risk | Source(s) |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation of the skin. | [1][2][3] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Exposure to eyes can result in significant irritation, pain, and potential damage if not addressed immediately. | [1][2][3] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. | [1][3] |

These hazards mandate that the compound must be handled as a hazardous chemical waste, managed through a licensed disposal facility, and never disposed of via standard trash or sanitary sewer systems.[4][5]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensuring the safety of laboratory personnel is the highest priority. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[6][7][8]

Essential PPE for Handling and Disposal:

-

Eye Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[2][9]

-

Hand Protection: Use nitrile rubber gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.[2]

-

Body Protection: A standard laboratory coat is required to prevent skin contact.

-

Respiratory Protection: While no specific respiratory protection is needed under normal conditions with adequate ventilation, a NIOSH/MSHA-approved respirator should be used if dust is generated or ventilation is poor.[2][3]

Handling Protocol:

-

Work in a Ventilated Area: Always handle the solid compound and prepare it for disposal inside a certified chemical fume hood to minimize the risk of inhalation.[3]

-

Avoid Dust Formation: Handle the powder carefully to prevent it from becoming airborne.[2][3]

-

Prevent Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[9]

-

Wash Hands Thoroughly: After handling is complete, wash hands and any exposed skin thoroughly with soap and water.[3]

Step-by-Step Disposal Procedures

The disposal of 6-Aminopyrimidin-2(1H)-one hydrochloride must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP) and regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][10]

This protocol applies to expired product, contaminated material, or any bulk quantity of the chemical designated for disposal.

Step 1: Waste Characterization

-

Classify the material as a non-RCRA hazardous waste based on its irritant characteristics. While not specifically listed by the EPA, its properties require it to be managed as hazardous.[5]

Step 2: Container Selection

-

Select a dedicated, leak-proof, and sealable waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

-

Ensure the container is clean and dry before adding waste.

Step 3: Waste Collection

-

Carefully transfer the solid 6-Aminopyrimidin-2(1H)-one hydrochloride into the designated hazardous waste container.

-

Use a scoop or spatula to avoid generating dust.

-

Keep the container sealed at all times except when actively adding waste.[11]

Step 4: Labeling

-

Label the container clearly and accurately. The label must include:

-

The words "Hazardous Waste"

-

The full chemical name: "6-Aminopyrimidin-2(1H)-one hydrochloride"

-

The associated hazards (e.g., "Irritant")

-

The date accumulation started.

-

Step 5: Storage and Segregation

-

Store the sealed waste container in a designated satellite accumulation area or central accumulation area.[11]

-

The storage area should be secure, well-ventilated, and away from incompatible materials. This compound is incompatible with strong oxidizing agents.[1]

-

Segregate this waste stream from other chemical waste types to prevent accidental mixing.

Step 6: Final Disposal

-

Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

-

Ensure all required documentation, such as a hazardous waste manifest, is completed to track the waste from "cradle-to-grave."[11][12]

An "empty" container that held a hazardous chemical must still be managed properly.

Step 1: Decontamination

-

In a fume hood, rinse the empty container three times with a suitable solvent, such as water, in which the compound is soluble.[2]

-

Collect the rinsate (the rinse water) as hazardous waste. Add the rinsate to a designated aqueous hazardous waste container. Do not pour the rinsate down the drain. [4]

Step 2: Container Disposal

-

Once triple-rinsed, the container can typically be disposed of in the regular trash. However, you must first deface or remove the original product label to prevent confusion.

-

Confirm this procedure with your local EHS guidelines, as institutional policies may vary.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from 6-Aminopyrimidin-2(1H)-one hydrochloride.

Caption: Decision workflow for proper waste stream management.

Emergency Procedures: Spill Management

In the event of a spill during handling or disposal, immediate and correct action is crucial.

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Control and Contain: Prevent the spill from spreading.

-

PPE: Ensure you are wearing the appropriate PPE as described in Section 2 before attempting to clean the spill.

-

Clean-up:

-

Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By integrating these scientifically-grounded and regulation-compliant procedures into your laboratory's standard operating procedures, you build a self-validating system of safety. This ensures that your innovative research in drug development is not compromised by unsafe practices, protecting both your team and our shared environment.

References

-

29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

-

Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

-

1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

-

OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]

-

How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

-

OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

-

Hazardous Waste and Disposal . American Chemical Society. [Link]

-

Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

-

Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

-

Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

-

MATERIAL SAFETY DATA SHEETS CYTOSINE . Cleanchem Laboratories. [Link]

Sources

- 1. Cytosine | 71-30-7 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. acs.org [acs.org]

- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]

- 6. mastercontrol.com [mastercontrol.com]

- 7. osha.gov [osha.gov]

- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]

- 9. fishersci.com [fishersci.com]

- 10. osha.gov [osha.gov]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.